molecular formula C12H12 B14716112 anti-Tricyclo(6.4.0.02,7)dodecatetraene CAS No. 21657-71-6

anti-Tricyclo(6.4.0.02,7)dodecatetraene

Cat. No.: B14716112
CAS No.: 21657-71-6
M. Wt: 156.22 g/mol
InChI Key: WMPWOGVJEXSFLI-UHFFFAOYSA-N
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Description

Anti-Tricyclo(6.4.0.02,7)dodecatetraene is a complex polycyclic hydrocarbon characterized by a strained tricyclic framework with conjugated double bonds. Its structure comprises a fused bicyclo[6.4.0] system with additional bridging at positions 2 and 7, resulting in significant ring strain and unique electronic properties.

Properties

CAS No.

21657-71-6

Molecular Formula

C12H12

Molecular Weight

156.22 g/mol

IUPAC Name

4a,4b,8a,8b-tetrahydrobiphenylene

InChI

InChI=1S/C12H12/c1-2-6-10-9(5-1)11-7-3-4-8-12(10)11/h1-12H

InChI Key

WMPWOGVJEXSFLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C(C=C1)C3C2C=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of anti-Tricyclo(6.4.0.02,7)dodecatetraene typically involves the cyclization of specific precursors under controlled conditions. One common method involves the use of a Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process .

Industrial Production Methods: : In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions using optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: : Anti-Tricyclo(6.4.0.02,7)dodecatetraene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

Common Reagents and Conditions

Major Products Formed: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, such as halogens, nitro groups, or alkyl groups .

Scientific Research Applications

Anti-Tricyclo(6.4.0.02,7)dodecatetraene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of anti-Tricyclo(6.4.0.02,7)dodecatetraene involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to engage in various chemical interactions, such as binding to enzymes or receptors. These interactions can modulate biological pathways, leading to specific physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(a) Tricyclo[4.2.1.1²,⁵]deca-3,7-diene-9,10-dione
  • Molecular Formula : C₁₀H₈O₂ (vs. C₁₂H₁₆ for anti-Tricyclo(6.4.0.02,7)dodecatetraene)
  • Key Features: Contains two ketone groups (dione) and a smaller tricyclic core (4.2.1.1²,⁵). Its crystal structure (triclinic, space group P1) exhibits a planar arrangement of the bicyclic system, contrasting with the non-planar, more strained framework of the target compound .
  • Reactivity : The ketone groups enable nucleophilic additions, whereas the dodecatetraene’s conjugated double bonds favor cycloaddition or polymerization reactions .
(b) 3,7,11-Trimethyldodeca-1,3,6,10-tetraene (α-Farnesene)
  • Molecular Formula : C₁₅H₂₄
  • Key Features : A linear tetraene with methyl branches, lacking cyclic constraints. Unlike the rigid tricyclic system of this compound, α-Farnesene exhibits conformational flexibility, making it prone to oxidation and isomerization .
  • Applications : Primarily studied in plant volatile organic compounds (VOCs), contrasting with the synthetic utility of strained tricyclic systems .
(c) Tricyclo[6.4.0.02,7]dodecane-1,8:2,7-tetracarboxylic Dianhydride
  • Molecular Formula : C₁₆H₁₂O₆
  • Key Features : Functionalized with four carboxylic anhydride groups, imparting high polarity and reactivity. The tricyclic backbone is identical to the target compound, but the dianhydride substituents enable applications in polymer chemistry (e.g., polyimides), unlike the hydrocarbon-based this compound .

Physicochemical Properties Comparison

Property This compound Tricyclo[4.2.1.1²,⁵]deca-3,7-diene-9,10-dione α-Farnesene
Molecular Weight 160.22 g/mol 160.16 g/mol 204.35 g/mol
Ring Strain High (bridged tricyclic system) Moderate (smaller bicyclic core) None
Reactivity Conjugated double bonds, Diels-Alder active Ketone-driven nucleophilic reactions Oxidation-prone
Crystallinity Non-planar, disordered packing Planar, triclinic P1 structure Amorphous
Applications Materials synthesis, strained aromatics Pharmaceutical intermediates Plant VOCs

Research Findings

  • Synthetic Challenges : this compound requires high-temperature cyclization or photochemical methods, whereas α-Farnesene is biosynthesized in plants or produced via terpene synthases .
  • Thermal Stability : The tricyclic compound decomposes above 200°C due to ring strain, whereas α-Farnesene isomerizes at lower temperatures (~100°C) .
  • Spectroscopic Data : The target compound’s UV-Vis spectrum shows λₘₐₓ at 265 nm (π→π* transitions), distinct from α-Farnesene’s λₘₐₓ at 220 nm .

Key Differentiators

  • Electronic Effects : The conjugated tetraene system in this compound enables unique charge-transfer interactions, unlike the isolated double bonds in α-Farnesene or the electron-withdrawing ketones in tricyclo[4.2.1.1²,⁵]deca-3,7-diene-9,10-dione .
  • Functionalization Potential: The absence of functional groups in the target compound limits direct derivatization, whereas dione or dianhydride analogues offer versatile reaction pathways .

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